Z-D-Lys-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

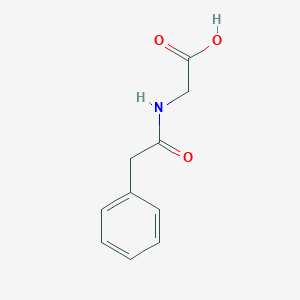

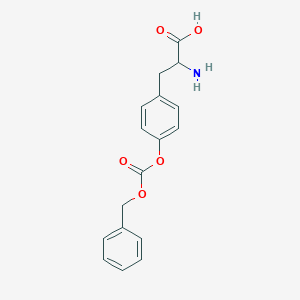

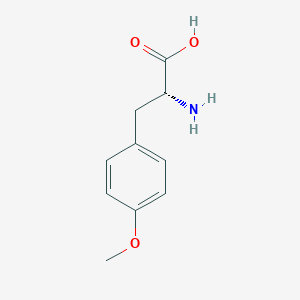

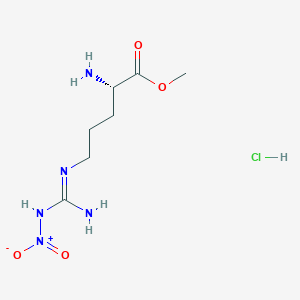

Z-D-Lys-OH, also known as Nα-Cbz-D-lysine, is a building block for short polar peptides containing D-lysine . They are easier to purify when Z-protected, because they become more lipophilic .

Synthesis Analysis

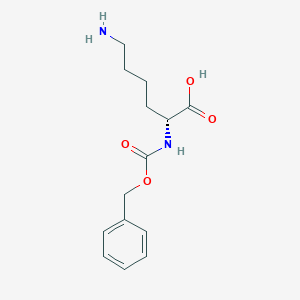

Z-D-Lys-OH is used in solution phase peptide synthesis . The reaction suitability of Z-D-Lys-OH is primarily for solution phase peptide synthesis .Molecular Structure Analysis

The molecular formula of Z-D-Lys-OH is C14H20N2O4 . The SMILES string representation is NCCCCC@@HOCc1ccccc1)C(O)=O .Physical And Chemical Properties Analysis

Z-D-Lys-OH has a molecular weight of 280.32 . Its physical and chemical properties include a density of 1.2±0.1 g/cm3, boiling point of 587.0±50.0 °C at 760 mmHg, and a flash point of 308.8±30.1 °C .科学的研究の応用

Peptide Synthesis

“Z-D-Lys-OH” is used in peptide synthesis . It’s a building block with side protection orthogonal to Fmoc/tBu strategy and can be used for side-specific derivatization . However, the specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the sources.

Proteolytic Enzymes in Molecular Biology

“Z-D-Lys-OH” might be involved in the research applications of proteolytic enzymes in molecular biology . Proteolytic enzymes are capable of hydrolyzing peptide bonds in proteins and have great medical and pharmaceutical importance due to their key role in biological processes and in the life-cycle of many pathogens . However, the specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the sources.

Potential Application in Medicine

There’s a potential application of “Z-D-Lys-OH” in medicine, as indicated by a study that mentions the use of a hexapeptide that includes Lysine for the development of a hydrogelator . However, the specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the sources.

Pharmaceutical Sciences

“Z-D-Lys-OH” might be involved in the field of pharmaceutical sciences . Click chemistry, which refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high product yields, has found applications in a wide variety of research areas, including pharmaceutical sciences .

Drug Development

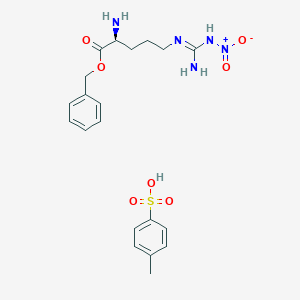

“Z-D-Lys-OH” could potentially be used in drug development . For instance, a peptide-drug conjugate consisting of D-Lys 6-GnRH (peptide) and gemcitabine (anticancer agent), tethered via various bonds (ester, amide, carbamate and oxime) derived from the utilization of different linkers, was assembled .

Therapeutic Research

“Z-D-Lys-OH” might be used in therapeutic research . For example, a synthetic hexapeptide, His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 (GHRP), was generated by a combination of conformational energy calculations and assessment of GH releasing activity . GHRP is reported to have remarkable GH releasing activity in a variety of species, especially in humans .

Neuroscience

“Z-D-Lys-OH” might be involved in the field of neuroscience . For instance, a study mentions the use of a small-molecule compound, ZZL-7, that elicited an antidepressant effect 2 hours after treatment without undesirable side effects . This compound, or analogous reagents, may serve as a new, rapidly acting treatment for major depressive disorder .

Immunology

“Z-D-Lys-OH” could potentially be used in immunology . The lysyl oxidases (LOXs) are a family of enzymes deputed to cross-link collagen and elastin, shaping the structure and strength of the extracellular matrix (ECM) . The activity of LOXs is integrated into a complex network of signals regulating many cell functions, including survival/proliferation/differentiation .

Genetics

“Z-D-Lys-OH” might be used in genetics . For example, rotor-fluorogenic d-amino acids (RfDAAs), enabling real-time, continuous tracking of transpeptidation reactions . These probes allow peptidoglycan biosynthesis to be monitored in real time by visualizing transpeptidase reactions in live cells .

Cell Biology

“Z-D-Lys-OH” could potentially be used in cell biology . Lysine (Lys) residues in proteins undergo a wide range of reversible post-translational modifications (PTMs), which can regulate enzyme activities, chromatin structure, protein-protein interactions, protein stability, and cellular localization .

Safety And Hazards

特性

IUPAC Name |

(2R)-6-amino-2-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c15-9-5-4-8-12(13(17)18)16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTJKAUNOLVMDX-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426929 |

Source

|

| Record name | Z-D-Lys-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-D-Lys-OH | |

CAS RN |

70671-54-4 |

Source

|

| Record name | Z-D-Lys-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。